molecular formula C14H19N3O3 B7062716 N-(2-amino-2-oxoethyl)-N-benzylmorpholine-4-carboxamide

N-(2-amino-2-oxoethyl)-N-benzylmorpholine-4-carboxamide

Cat. No.: B7062716
M. Wt: 277.32 g/mol
InChI Key: PAOFMKJWFXTJGJ-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-N-benzylmorpholine-4-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, an amide group, and a benzyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-N-benzylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c15-13(18)11-17(10-12-4-2-1-3-5-12)14(19)16-6-8-20-9-7-16/h1-5H,6-11H2,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOFMKJWFXTJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N(CC2=CC=CC=C2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-N-benzylmorpholine-4-carboxamide typically involves the reaction of morpholine with benzylamine and a suitable carboxylating agent. One common method involves the use of carbonyldiimidazole (CDI) as the carboxylating agent. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-N-benzylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-N-benzylmorpholine-4-carboxamide.

    Reduction: Formation of N-(2-aminoethyl)-N-benzylmorpholine-4-carboxamide.

    Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-N-benzylmorpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-N-benzylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxoethyl)-2-propenamide
  • N-(2-amino-2-oxoethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide
  • 2-amino-N-(2-oxoethyl)acetamide

Uniqueness

N-(2-amino-2-oxoethyl)-N-benzylmorpholine-4-carboxamide is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

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